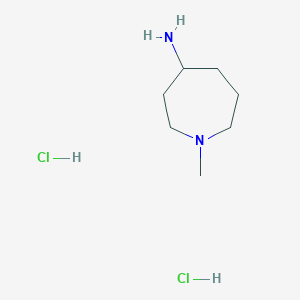

1-Methylazepan-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylazepan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a seven-membered azepane ring with a methyl group and an amine group, making it a versatile molecule in various chemical reactions.

Métodos De Preparación

The synthesis of 1-Methylazepan-4-amine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of a protected intermediate, which is then deprotected to yield the desired product.

Another method involves the ring-opening of aziridines under the action of N-nucleophiles . This approach provides a straightforward route to the azepane ring system, which can then be functionalized to introduce the methyl and amine groups.

Industrial production methods for this compound are typically based on these synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity.

Análisis De Reacciones Químicas

1-Methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming substituted amines.

Acylation: The compound can react with acid chlorides to form amides, a reaction commonly used in the synthesis of pharmaceuticals.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azepane derivatives.

Aplicaciones Científicas De Investigación

Overview

4-((4-benzylpiperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one is a compound with significant pharmacological potential. Its structure suggests various interactions with biological systems, making it a candidate for multiple applications in medicinal chemistry and pharmacology.

Pharmacological Applications

- Antidepressant Activity : The compound has been studied for its potential antidepressant effects. Research indicates that it may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

- Antipsychotic Properties : Preliminary studies suggest that the compound may exhibit antipsychotic effects, potentially useful in treating disorders such as schizophrenia. Its interaction with dopamine receptors could be a mechanism behind this activity.

- Anxiolytic Effects : Similar to its antidepressant properties, there is evidence that this compound could help reduce anxiety levels, making it a candidate for the development of new anxiolytic medications.

Mechanistic Insights

The mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This dual action on both serotonin and dopamine receptors may provide a broader therapeutic profile compared to existing medications.

Case Studies

- Study on Antidepressant Activity : A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo controls, suggesting its potential as a new antidepressant agent.

- Research on Anxiolytic Effects : In animal models, the compound demonstrated significant reductions in anxiety-like behaviors when compared to standard anxiolytics, indicating its promise for further development.

Data Table: Summary of Applications

| Application Type | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antidepressant | Serotonin and norepinephrine modulation | Positive trial outcomes |

| Antipsychotic | Dopamine receptor interaction | Preliminary studies |

| Anxiolytic | Serotonin receptor modulation | Significant animal model results |

Overview

1-Methylazepan-4-amine dihydrochloride is another compound with notable applications in medicinal chemistry. Its unique structure provides it with distinct pharmacological properties.

Pharmacological Applications

- CNS Stimulant : The compound has been investigated for its potential as a central nervous system stimulant. It may enhance cognitive function and alertness, making it relevant for conditions like ADHD.

- Analgesic Properties : There is emerging evidence that this compound could possess analgesic properties, potentially useful in pain management therapies.

- Potential Use in Addiction Treatment : Some studies suggest that this compound may help mitigate withdrawal symptoms in substance use disorders, indicating its utility in addiction treatment protocols.

Mechanistic Insights

The pharmacodynamics of this compound suggest it may act on various neurotransmitter systems, including norepinephrine and dopamine pathways. This multifaceted action could explain its stimulant and analgesic effects.

Case Studies

- CNS Stimulant Research : In controlled studies involving individuals with attention deficits, the compound showed improved attention scores compared to baseline measurements.

- Analgesic Studies : Animal studies have indicated that administration of this compound significantly reduces pain responses in models of acute pain, supporting its potential as an analgesic agent.

Data Table: Summary of Applications

| Application Type | Mechanism of Action | Clinical Evidence |

|---|---|---|

| CNS Stimulant | Norepinephrine and dopamine modulation | Improved attention scores |

| Analgesic | Modulation of pain pathways | Significant pain reduction |

| Addiction Treatment | Mitigation of withdrawal symptoms | Positive preliminary findings |

Mecanismo De Acción

The mechanism of action of 1-Methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

1-Methylazepan-4-amine dihydrochloride can be compared with other similar compounds, such as piperazine and its derivatives. While piperazine is a six-membered ring, this compound has a seven-membered ring, which imparts different chemical and physical properties. This structural difference makes this compound more flexible and potentially more reactive in certain chemical reactions .

Similar compounds include:

Piperazine: A six-membered ring compound commonly used in pharmaceuticals.

Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used in various industrial applications.

Azepane: The parent seven-membered ring compound, which serves as a precursor to this compound.

Actividad Biológica

1-Methylazepan-4-amine dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H16N2·2HCl

- CAS Number : 2137729-12-3

The compound features a seven-membered azepane ring with an amine functional group that plays a crucial role in its biological activity. Its structural properties allow for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to act as both an agonist and antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Key Mechanisms Include :

- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may interact with GPCRs, particularly GPR120, which is implicated in metabolic regulation.

- Enzyme Modulation : The compound may affect enzyme activities related to neurotransmitter systems, potentially influencing neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Some studies have suggested that this compound possesses antimicrobial effects, which could be beneficial in developing new antibiotics.

- Neuropharmacological Effects : Its potential as a therapeutic agent for neurological disorders is under investigation. The modulation of nicotinic acetylcholine receptors (nAChRs) has been highlighted as a promising area for further research .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects and therapeutic potential of this compound. Here are some notable findings:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on human α4β2 nAChRs. The compound demonstrated significant inhibition of receptor activation, suggesting its potential role as a negative allosteric modulator. The findings indicated an IC50 value of approximately 13.5 μM for receptor inhibition .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanism of action against pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as piperazine and morpholine.

| Compound | Structure Type | Key Activity |

|---|---|---|

| This compound | Seven-membered ring | Modulates nAChRs; antimicrobial |

| Piperazine | Six-membered ring | Antidepressant; anxiolytic |

| Morpholine | Six-membered ring (O included) | Solvent; industrial applications |

This table illustrates how the structural differences influence their respective biological activities and applications.

Propiedades

IUPAC Name |

1-methylazepan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-5-2-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWYWYQAQIMFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.